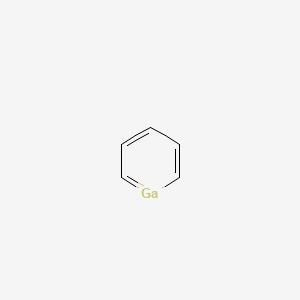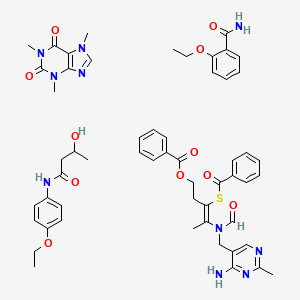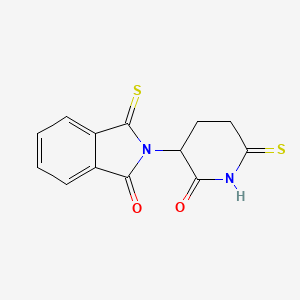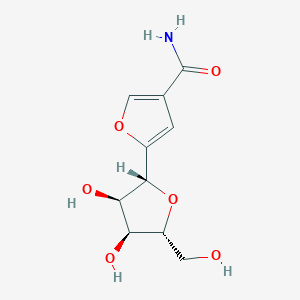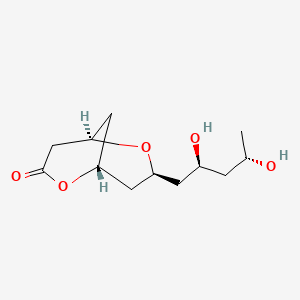
Cryptocaryolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptocaryolone is a natural product found in Cryptocarya latifolia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Cryptocaryolone has been a focus of chemical synthesis research. Albury and Jennings (2012) demonstrated the total syntheses of (-)-cryptocaryolone and its diacetate version, emphasizing the use of diastereoselective oxy-Michael addition and oxocarbenium allylation. This approach enabled the preparation of the α-C-glycoside moiety in its bicyclic bridged structure, showcasing the compound's complex chemical nature (Albury & Jennings, 2012). Similarly, Smith and O'Doherty (2003) achieved enantioselective syntheses of cryptocaryolone and related compounds, utilizing a Sharpless dihydroxylation and a palladium-catalyzed reduction to establish absolute stereochemistry (Smith & O'Doherty, 2003).
Potential Therapeutic Applications
Cryptocaryolone and its derivatives have been studied for their therapeutic potential. Mohapatra et al. (2011) achieved highly stereoselective total syntheses of polyrhacitide A and epi-cryptocaryolone, indicating potential applications in pharmaceuticals (Mohapatra et al., 2011). Moreover, the study by Chen et al. (2022) on Cryptocaryone, a derivative of Cryptocarya plants, revealed its antiproliferative effects on ovarian cancer cells, highlighting its potential as an anti-cancer agent (Chen et al., 2022).
Propiedades
Nombre del producto |
Cryptocaryolone |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(1S,5R,7S)-7-[(2S,4S)-2,4-dihydroxypentyl]-2,6-dioxabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C12H20O5/c1-7(13)2-8(14)3-9-4-10-5-11(16-9)6-12(15)17-10/h7-11,13-14H,2-6H2,1H3/t7-,8-,9-,10-,11+/m0/s1 |
Clave InChI |
SNUANQYZLYFQEB-AJBSGBCOSA-N |
SMILES isomérico |
C[C@@H](C[C@@H](C[C@H]1C[C@H]2C[C@@H](O1)CC(=O)O2)O)O |
SMILES canónico |
CC(CC(CC1CC2CC(O1)CC(=O)O2)O)O |
Sinónimos |
cryptocaryolone epi-cryptocaryolone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




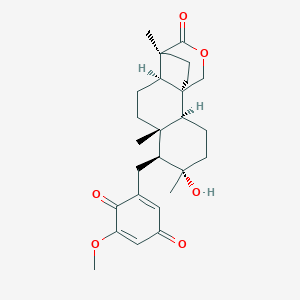


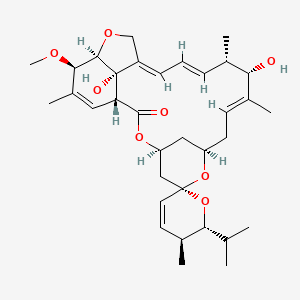

![{[(4-{[2-(4-Aminocyclohexyl)-9-ethyl-9H-purin-6-YL]amino}phenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B1248715.png)

